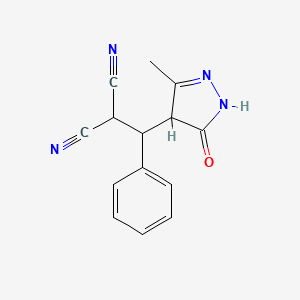

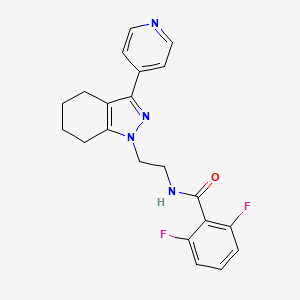

![molecular formula C21H23N5O5 B2760305 ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896306-30-2](/img/structure/B2760305.png)

ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP . The methoxy and methyl groups attached to the phenyl ring suggest that this compound might have unique properties compared to other purines.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazopurinone core, followed by various substitutions to add the phenyl ring and the ethyl acetate group . Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazopurinone core, which is a bicyclic structure containing nitrogen atoms. Attached to this core is a phenyl ring, which is further substituted with methoxy and methyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazopurinone core might participate in nucleophilic substitution reactions, while the phenyl ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar methoxy group and the nonpolar phenyl ring might give this compound unique solubility properties .科学的研究の応用

Antimicrobial and Antioxidant Activities

The compound is closely related to various synthetic derivatives that exhibit significant antimicrobial and antioxidant properties. For example, derivatives of imidazo purines, such as those studied by Sharma et al., have been synthesized and shown to possess antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. Their biological activity was assessed using standard antibiotic drugs for comparison, indicating a potential application in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004). Similarly, compounds derived from red seaweed, exhibiting antioxidant activities, suggest the potential of related ethyl acetate derivatives in pharmaceutical and food industries as lead antioxidative molecules (Chakraborty, Joseph, Joy, & Raola, 2016).

Anti-inflammatory and Cyclooxygenase Inhibitory Properties

Highly oxygenated 2H-chromen derivatives isolated from the red seaweed Gracilaria opuntia have shown significant anti-inflammatory activity through cyclooxygenase and 5-lipoxygenase inhibitory assays. These findings indicate the potential application of similar ethyl acetate derivatives in developing anti-inflammatory drugs with high selectivity and safety profiles compared to synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Synthetic Methodologies and Catalysis

The synthesis of imidazole derivatives, including those related to the chemical structure of interest, has been facilitated by novel synthetic methodologies that offer advantages such as avoiding harmful catalysts, operating at room temperature, and achieving high yields. These methodologies could be pivotal in the efficient synthesis of similar compounds, thereby broadening their application in scientific research and pharmaceutical development (Zang, Su, Mo, Cheng, & Jun, 2010).

Biological Evaluation and Molecular Docking Studies

The synthesis and biological evaluation of novel imidazole derivatives have been conducted to explore their antimicrobial potential. Such studies, including molecular docking, provide insights into the binding modes of these compounds to target proteins, offering a foundation for the development of new drugs with optimized efficacy and selectivity. This research demonstrates the importance of structural modification in enhancing biological activity and understanding the mechanism of action at the molecular level (Rajkumar, Kamaraj, & Krishnasamy, 2014).

将来の方向性

作用機序

Target of Action

It’s worth noting that the compound contains a methoxyphenyl group , which is known to interact with various enzymes and receptors in the body.

Mode of Action

Compounds containing a methoxyphenyl group are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed in the body. Its molecular weight and LogP value also provide some clues about its distribution and metabolism.

特性

IUPAC Name |

ethyl 2-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-6-31-16(27)11-25-19(28)17-18(23(4)21(25)29)22-20-24(17)10-13(3)26(20)14-9-12(2)7-8-15(14)30-5/h7-10H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTBLFKIVBZZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

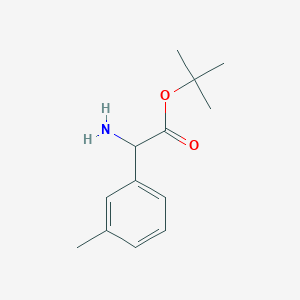

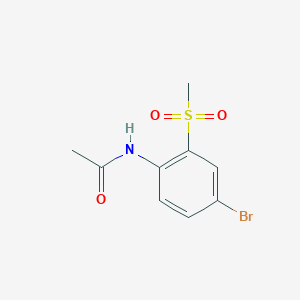

![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2760222.png)

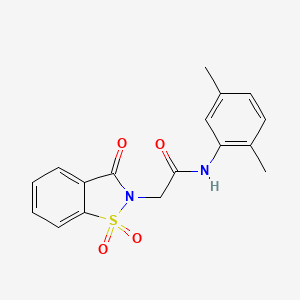

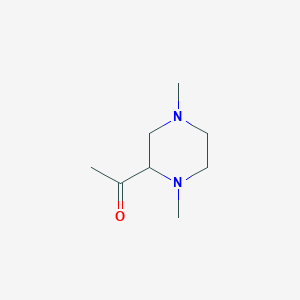

![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)

![{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride](/img/structure/B2760233.png)

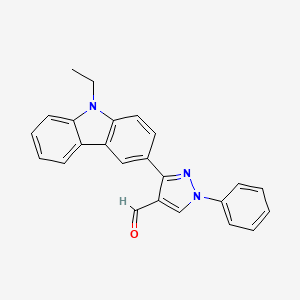

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

![6-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2760244.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)